molecular formula C7H13N5 B13897303 4-(5-methyl-2H-tetrazol-2-yl)piperidine

4-(5-methyl-2H-tetrazol-2-yl)piperidine

Cat. No.: B13897303
M. Wt: 167.21 g/mol
InChI Key: JFFILSJDRFOBDC-UHFFFAOYSA-N
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Description

4-(5-methyl-2H-tetrazol-2-yl)piperidine is a chemical compound with the molecular formula C7H13N5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tetrazole ring, a five-membered ring containing four nitrogen atoms, is a significant feature of this compound. This combination of piperidine and tetrazole rings imparts unique chemical and biological properties to the compound .

Preparation Methods

The synthesis of 4-(5-methyl-2H-tetrazol-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 5-methyl-2H-tetrazole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(5-methyl-2H-tetrazol-2-yl)piperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(5-methyl-2H-tetrazol-2-yl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-methyl-2H-tetrazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

4-(5-methyltetrazol-2-yl)piperidine

InChI

InChI=1S/C7H13N5/c1-6-9-11-12(10-6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3

InChI Key

JFFILSJDRFOBDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)C2CCNCC2

Origin of Product

United States

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